molecular formula C28H37125IN4O6 B1666839 Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) CAS No. 87002-37-7

Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine)

Cat. No. B1666839
CAS RN: 87002-37-7
M. Wt: 650.5 g/mol
InChI Key: JALDDFVSKIVSGM-JTYAGRGJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) is a biochemical.

Scientific Research Applications

Radioimmunoassay Development

A significant application of Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) is in the development of radioimmunoassay systems. Scarisbrick and Cameron (1975) investigated its use with various antisera, comparing its binding capacity and inhibition by radioinert progesterone. This study highlighted the potential of iodine-125 labeled materials in creating efficient and cost-effective radioimmunoassays for progesterone, demonstrating the benefits over tritiated-progesterone, especially in large-scale analyses (Scarisbrick & Cameron, 1975).

Affinity Chromatography and Immunoassays

Eisen et al. (1996) synthesized new derivatives of progesterone and aldosterone, including Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine), for use in affinity chromatography and immunoassays. Their work demonstrated that these derivatives could effectively label antibodies specific for aldosterone and progesterone, offering a nonradioactive method for detecting these steroids and their binding sites (Eisen et al., 1996).

Investigation of Novel Membrane-Intrinsic Receptors

In 2003, Lösel et al. explored the use of Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine) in the study of novel, membrane-intrinsic receptors for progesterone and aldosterone. Their research involved photochemical crosslinking with radioligand in mononuclear leukocytes, leading to the identification of unique binding sites for aldosterone, distinct from classic nuclear receptors (Lösel et al., 2003).

Steroid Radioimmunoassay Systems

Cameron et al. (1974) synthesized steroid-[125I]-iodohistamine radioligands, including Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine), to study various steroid radioimmunoassay systems. Their research provided insights into the specificity and potential applications of these systems for assaying different steroids, highlighting the versatility of radio-iodine labeled ligands (Cameron et al., 1974).

properties

CAS RN

87002-37-7

Product Name

Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine)

Molecular Formula

C28H37125IN4O6

Molecular Weight

650.5 g/mol

IUPAC Name

2-[(E)-[(8S,9S,10R,11S,13R,14S,17S)-13-formyl-11-hydroxy-17-(2-hydroxyacetyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]amino]oxy-N-[2-(4-(125I)iodanyl-1H-imidazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C28H37IN4O6/c1-27-8-6-17(33-39-13-24(38)30-9-7-21-26(29)32-15-31-21)10-16(27)2-3-18-19-4-5-20(23(37)12-34)28(19,14-35)11-22(36)25(18)27/h10,14-15,18-20,22,25,34,36H,2-9,11-13H2,1H3,(H,30,38)(H,31,32)/b33-17+/t18-,19-,20+,22-,25+,27-,28+/m0/s1/i29-2

InChI Key

JALDDFVSKIVSGM-JTYAGRGJSA-N

Isomeric SMILES

C[C@]12CC/C(=N\OCC(=O)NCCC3=C(N=CN3)[125I])/C=C1CC[C@@H]4[C@@H]2[C@H](C[C@]5([C@H]4CC[C@@H]5C(=O)CO)C=O)O

SMILES

CC12CCC(=NOCC(=O)NCCC3=C(N=CN3)I)C=C1CCC4C2C(CC5(C4CCC5C(=O)CO)C=O)O

Canonical SMILES

CC12CCC(=NOCC(=O)NCCC3=C(N=CN3)I)C=C1CCC4C2C(CC5(C4CCC5C(=O)CO)C=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

ACOIH
aldosterone-3-(O-carboxymethyl)oximino-(2-(125I)iodohistamine)
aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine)
aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine), I125 labeled

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine)
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Aldosterone-3-(O-carboxymethyl)oximino-(2-iodohistamine)

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